molecular formula C8H6N4O2S B1641628 N-(5-nitropyridin-2-yl)thiazol-2-amine

N-(5-nitropyridin-2-yl)thiazol-2-amine

Cat. No.: B1641628
M. Wt: 222.23 g/mol
InChI Key: LZEXOWOXBWDUOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-Nitropyridin-2-yl)thiazol-2-amine is a heterocyclic compound featuring a pyridine ring substituted with a nitro group at the 5-position and a thiazole ring attached via an amine linkage at the 2-position. Nitro groups are known to enhance reactivity and influence electronic properties, while thiazole rings contribute to diverse bioactivities, including antimicrobial, anticancer, and enzyme-inhibitory effects .

Properties

Molecular Formula

C8H6N4O2S

Molecular Weight

222.23 g/mol

IUPAC Name

N-(5-nitropyridin-2-yl)-1,3-thiazol-2-amine

InChI

InChI=1S/C8H6N4O2S/c13-12(14)6-1-2-7(10-5-6)11-8-9-3-4-15-8/h1-5H,(H,9,10,11)

InChI Key

LZEXOWOXBWDUOK-UHFFFAOYSA-N

SMILES

C1=CC(=NC=C1[N+](=O)[O-])NC2=NC=CS2

Canonical SMILES

C1=CC(=NC=C1[N+](=O)[O-])NC2=NC=CS2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparisons

Compound Name Molecular Formula Key Structural Features Biological Activities
This compound (Hypothetical) C₈H₆N₄O₂S 5-Nitro-pyridine + thiazole-2-amine linkage Likely antimicrobial/anticancer activity (inferred from analogs)
5-(5-Nitropyridin-3-yl)-1,3,4-thiadiazol-2-amine C₇H₅N₅O₂S 5-Nitro-pyridine + thiadiazole-2-amine linkage Antimicrobial, anticancer, and enzyme inhibition
3-(5-Nitropyridin-2-yl)-1,2,4-thiadiazol-5-amine C₇H₅N₅O₂S 5-Nitro-pyridine + thiadiazole-5-amine linkage Antimicrobial and anticancer potential
N-(2-(2-Methylthiazol-4-yl)ethyl)-5-nitropyridin-2-amine C₁₁H₁₂N₄O₂S 5-Nitro-pyridine + ethyl-linked 2-methylthiazole Unspecified bioactivity; structural similarity suggests kinase or enzyme-targeting roles
5-(4-Nitrophenyl)thiazol-2-amine C₉H₇N₃O₂S 4-Nitro-phenyl + thiazole-2-amine linkage Broad-spectrum bioactivity (agrochemicals, medicinal chemistry)

Key Observations :

  • Nitro Group Position : The 5-nitro group on pyridine (vs. 3-nitro in ) may influence electronic effects and binding to biological targets (e.g., nitroreductases) .
  • Linkage Flexibility : Ethyl-linked thiazoles (e.g., ) offer greater conformational flexibility compared to direct amine linkages, affecting target selectivity.

Physicochemical Properties

Property This compound 5-(5-Nitropyridin-3-yl)-1,3,4-thiadiazol-2-amine 5-(4-Nitrophenyl)thiazol-2-amine
Molecular Weight 234.23 g/mol 235.22 g/mol 225.24 g/mol
LogP (Predicted) ~1.8 (moderate lipophilicity) ~1.5 ~2.1
Hydrogen Bond Acceptors 6 7 5
Rotatable Bonds 2 1 3

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